molecular formula C19H14N4O B5275943 N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B5275943
M. Wt: 314.3 g/mol
InChI Key: AHNNPVNPVQINCI-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological properties.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide can be compared with other benzimidazole derivatives, such as:

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

    Albendazole: Another anthelmintic agent used to treat a variety of parasitic worm infestations. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, which may differ from those of other benzimidazole derivatives.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(13-9-11-20-12-10-13)23-15-6-2-1-5-14(15)18-21-16-7-3-4-8-17(16)22-18/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNPVNPVQINCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.